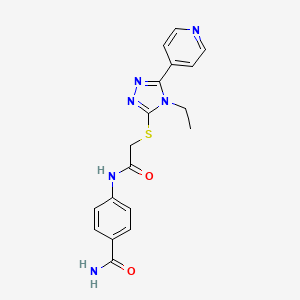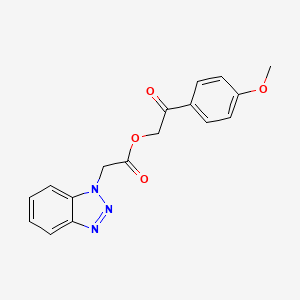![molecular formula C24H22N6OS B12025436 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12025436.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4,5-bis(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-piridin-3-ilmetiliden]acetohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4,5-bis(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-piridin-3-ilmetiliden]acetohidrazida generalmente involucra múltiples pasos. Un método común incluye la ciclización de 2-acil-N-(4-aril)hidrazina-1-carbothioamidas, que pueden obtenerse mediante la reacción de hidrazidas de ácidos carboxílicos con isotiocianatos de arilo . El proceso de ciclización forma el anillo de triazol, que luego se funcionaliza aún más para introducir los grupos sulfanil y piridinilmetiliden.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a sus aplicaciones especializadas y la complejidad de su síntesis. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de catalizadores eficientes y las técnicas de purificación, se aplicarían.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4,5-bis(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-piridin-3-ilmetiliden]acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo sulfanil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo piridinilmetiliden se puede reducir para formar la amina correspondiente.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanil produciría sulfoxidos o sulfonas, mientras que la reducción del grupo piridinilmetiliden produciría la amina correspondiente.
Aplicaciones Científicas De Investigación
2-{[4,5-bis(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-piridin-3-ilmetiliden]acetohidrazida tiene varias aplicaciones de investigación científica:
Química medicinal: Tiene potencial como agente antimicrobiano, antifúngico y anticancerígeno debido a las actividades biológicas asociadas con los derivados de triazol.
Agricultura: Se puede utilizar como fungicida o pesticida debido a su capacidad para inhibir el crecimiento de varios patógenos.
Ciencia de materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-{[4,5-bis(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-piridin-3-ilmetiliden]acetohidrazida involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas o receptores, inhibiendo su actividad y provocando los efectos biológicos deseados. Los grupos sulfanil y piridinilmetiliden pueden mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2-metoxifenil)metiliden]acetohidrazida
- (±)-2-{[4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}-1-fenil-1-etanol
Singularidad
2-{[4,5-bis(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-piridin-3-ilmetiliden]acetohidrazida es única debido a su combinación específica de grupos funcionales, que confieren actividades biológicas y reactividad química distintas. La presencia del grupo piridinilmetiliden, en particular, lo diferencia de otros compuestos similares y puede contribuir a su mayor afinidad de unión y especificidad en sistemas biológicos.
Propiedades
Fórmula molecular |
C24H22N6OS |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N6OS/c1-17-5-9-20(10-6-17)23-28-29-24(30(23)21-11-7-18(2)8-12-21)32-16-22(31)27-26-15-19-4-3-13-25-14-19/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+ |
Clave InChI |
URHIMXPKMXSRTR-CVKSISIWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CN=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12025368.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)





![(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025411.png)


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12025431.png)
